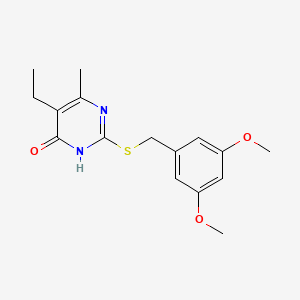

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

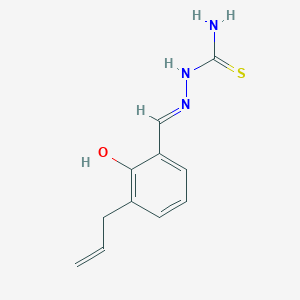

The compound "2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a thioether linkage between a pyrimidine ring and a dimethoxybenzyl group. This structure suggests potential biological activity, which could be explored for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related thiopyrimidine and thiazolopyrimidine derivatives has been reported, starting from 2-methyl-cyclohexanone with aromatic aldehydes to give 2,6-dibenzylidene-3-methylcyclohexanone, followed by further reactions to obtain the desired compounds . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, has been characterized by X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of "2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one," which would be crucial for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of dimethoxybenzyl compounds has been studied, with a focus on the generation of derivatives and their solvolytic reactivity . These studies provide insights into the potential chemical behavior of the benzylthio component of the compound . Additionally, the regioselectivity of methylation of related pyrimidin-4(3H)-one derivatives has been explored, indicating the influence of different media on the reaction outcome . This information could guide the chemical modification of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyrimidine nucleotides have been investigated using NMR studies, revealing conformational characteristics and inherent rigidity . Such studies are essential for understanding the behavior of the compound in different environments, which is critical for its potential use in biological systems. The solubility, stability, and reactivity of the compound would be key factors to consider in its application.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound has been synthesized as part of research efforts to explore its biological activity. For instance, M. T. Aal et al. (2002) synthesized a thiopyrimidine derivative, which is structurally related to the given compound, to investigate its potential biological activity against HBV (Hepatitis B Virus) (Aal, 2002). This research signifies the interest in such compounds for antiviral applications.

Crystal Structure Analysis

The structural analysis of related compounds provides insights into their chemical properties. S. Ji et al. (2006) synthesized and determined the crystal structure of a thiourea carboxylic acid methyl ester derivative, contributing to the understanding of molecular interactions and structural characteristics of these compounds (Ji, 2006).

Photochemistry of Benzyl Derivatives

Research by DeCosta et al. (2000) on the photochemistry of 3,5-dimethoxybenzyl compounds provides insights into the photolytic behavior of these molecules, which is essential for understanding their stability and reactivity under light exposure (DeCosta, Howell, Pincock, & Rifai, 2000).

Mechanism of Oxidation

The study on the oxidation mechanism of benzyl alcohol derivatives by Morimoto et al. (2012) sheds light on the electron transfer processes, potentially relevant for the chemical transformations of related compounds (Morimoto et al., 2012).

Antitumor Activity

The synthesis and evaluation of antitumor activities of pyrimidine derivatives, as described by Grivsky et al. (1980), highlight the potential of such compounds in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Propriétés

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-14-10(2)17-16(18-15(14)19)22-9-11-6-12(20-3)8-13(7-11)21-4/h6-8H,5,9H2,1-4H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGOEECVGHRRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC2=CC(=CC(=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2525852.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)

![4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2525857.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)

![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)